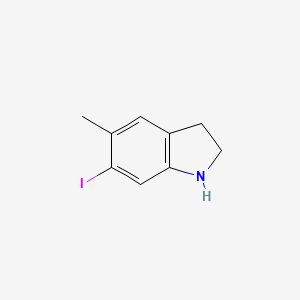

6-Iodo-5-methylindoline

Übersicht

Beschreibung

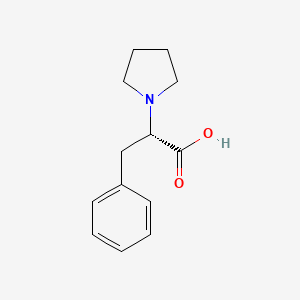

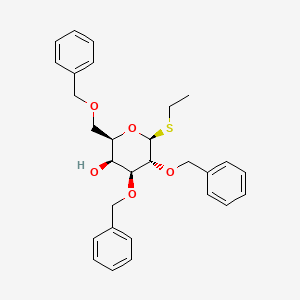

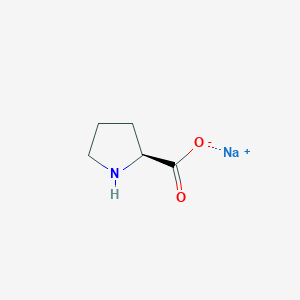

6-Iodo-5-methylindoline is a chemical compound with the molecular formula C9H10IN . It is a member of the indoline family, which are heterocyclic compounds that play a significant role in natural products and drugs .

Synthesis Analysis

The synthesis of indoline derivatives, including 6-Iodo-5-methylindoline, has been a topic of interest in recent years . Indoline derivatives are important types of molecules that play a main role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body .Molecular Structure Analysis

The molecular structure of 6-Iodo-5-methylindoline can be analyzed using various tools and databases . These tools allow for the visualization and analysis of the molecule’s structure, providing insights into its properties and potential interactions.Chemical Reactions Analysis

Indoline derivatives, including 6-Iodo-5-methylindoline, participate in various chemical reactions . For instance, in 2013, Buszek and co-workers demonstrated an effective total synthesis of the annulated indole natural product (±)-cis-trikentrin B by using a regioselectively constructed 6,7-indole aryne cycloaddition from 5,6,7-tribromoindoline .Physical And Chemical Properties Analysis

6-Iodo-5-methylindoline has a molecular weight of 259.09 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized databases .Wissenschaftliche Forschungsanwendungen

Insecticidal and Antimicrobial Activities

6-Iodo-5-methylindoline derivatives exhibit notable insecticidal and antimicrobial activities. Specifically, the compound 4-phenyl-2,3-dihydro-6-(β-naphthylaminoethyl)-10-iodo[1, 2, 4]-triazino[2,3-c]-quinazolin-5-one has been identified as highly potent, showing significant mortality of insects and possessing antibacterial properties. This compound was synthesized from 4-(phenyl-2,3-dihydro-6-methyl-10-iodo [1,2,4]-triazino[2,3-c]quinazolin-5-one and tested for its biological activities (Singh et al., 2006).

Neuroimaging Application

In the field of neuroimaging, 6-Iodo-5-methylindoline derivatives, specifically 5-iodo-6-nitro-2-piperazinylquinoline (5-I-6-NQP), have been utilized as ligands for studying brain 5-hydroxytryptamine (5-HT) reuptake sites. This application was demonstrated through in vivo imaging in non-human primates using single photon emission computed tomography (SPECT) and the 123I-labeled compound [123I]5-I-6-NQP. This study illustrated the potential of such compounds in neuroimaging, particularly for visualizing serotonin reuptake sites (Jagust et al., 1993).

Interaction with Cannabinoid Receptors

Research on 6-Iodo-5-methylindoline derivatives, particularly AM630 (6-iodo-pravadoline), has shown their interaction with cannabinoid receptors in the brain. AM630, an aminoalkylindole, was studied for its antagonistic properties against the cannabinoid receptor agonist WIN 55,212-2 on guanosine-5'-O-(3-[35S]thio) triphosphate ([35S]GTP gamma S) binding in mouse brain. This study demonstrated the potential of 6-Iodo-5-methylindoline derivatives in modulating cannabinoid receptors, which could have significant implications in neuroscience and pharmacology (Hosohata et al., 1997).

Goiter Inhibition

6-Iodo-5-methylindoline derivatives, specifically iodolactones like 6-delta-iodolactone, have been studied for their goiter inhibiting actions. These compounds were shown to inhibit goiter growth in vivo and cell proliferation in culture. Their potential therapeutic applications in treating thyroid-related conditions are noteworthy, providing further insights into the medical utility of such compounds (Pisarev et al., 1994).

Zukünftige Richtungen

The future directions of research on 6-Iodo-5-methylindoline and other indoline derivatives are promising. Due to their significant biological properties, there is an increasing interest in the development of novel methods of synthesis and the investigation of their potential applications in the treatment of various disorders .

Eigenschaften

IUPAC Name |

6-iodo-5-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10IN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGHIDMCKRFDBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1I)NCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-5-methylindoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-1,1,1-trichloro-4-(dimethylamino)-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one](/img/structure/B3040067.png)

![1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one](/img/structure/B3040080.png)